Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1